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Compound of Interest

Compound Name: cis-2-Tridecenal

Cat. No.: B15182187 Get Quote

Disclaimer: Experimental spectroscopic data for cis-2-Tridecenal is not readily available in

public scientific databases. The data presented herein for the cis-isomer is predicted based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). For comparative purposes, available experimental

data for the stereoisomer, (E)-2-Tridecenal, is also provided.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a detailed overview of the expected spectroscopic characteristics of

cis-2-Tridecenal.

Predicted Spectroscopic Data for cis-2-Tridecenal
The following tables summarize the predicted spectroscopic data for cis-2-Tridecenal. These

predictions are based on the analysis of similar cis-α,β-unsaturated aldehydes and general

spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.4-9.6 d 1H H-1 (Aldehyde)

The aldehyde

proton in a cis

configuration is

typically found at

a slightly

different

chemical shift

compared to the

trans isomer.

~6.7-6.9 dt 1H H-2

The coupling

constant (J)

between H-2 and

H-3 is expected

to be smaller for

the cis isomer

(~10-12 Hz)

compared to the

trans isomer

(~15-18 Hz).

~6.0-6.2 dt 1H H-3

Coupled to H-2

and the allylic

protons on C-4.

~2.2-2.4 m 2H H-4 (Allylic)

Deshielded due

to proximity to

the double bond.

~1.2-1.4 m 16H
H-5 to H-12

(Alkyl Chain)

Overlapping

methylene

signals of the

long alkyl chain.

~0.8-0.9 t 3H H-13 (Methyl)

Terminal methyl

group of the alkyl

chain.
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Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Notes

~193-195 C-1 (Carbonyl)

The chemical shift of the

carbonyl carbon is sensitive to

the geometry of the α,β-

unsaturated system.

~155-160 C-2

~128-132 C-3

~32-34 C-4

~28-30 C-5 to C-11

Overlapping signals from the

methylene carbons in the alkyl

chain.

~22-23 C-12

~14 C-13

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~2920, ~2850 Strong C-H stretch (alkane)
Characteristic of the

long alkyl chain.

~2720 Medium
C-H stretch

(aldehyde)

A key diagnostic peak

for aldehydes.

~1685-1705 Strong
C=O stretch

(conjugated aldehyde)

Conjugation lowers

the stretching

frequency compared

to a saturated

aldehyde. The cis

isomer may have a

slightly different

frequency than the

trans isomer.

~1630-1645 Medium C=C stretch

The C=C stretching

vibration in a cis

isomer can sometimes

be weaker than in the

corresponding trans

isomer.

~675-730 Strong =C-H bend (cis)

This out-of-plane

bending is

characteristic of a cis-

disubstituted alkene.

Predicted Mass Spectrometry (MS) Data
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m/z Interpretation Notes

196 [M]⁺ Molecular ion peak.

178 [M-H₂O]⁺ Loss of water.

167 [M-CHO]⁺ Loss of the formyl radical.

153 [M-C₃H₇]⁺ Cleavage of the alkyl chain.

41, 55, 69, 83

Characteristic fragment ions

from the cleavage of the alkyl

chain.

Experimental Spectroscopic Data for (E)-2-
Tridecenal (for Comparison)
The following data for the trans isomer, (E)-2-Tridecenal, is compiled from various public

sources.

¹H NMR Data for (E)-2-Tridecenal (CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.51 d 1H H-1 (Aldehyde)

6.84 dt 1H H-3

6.11 dt 1H H-2

2.23 q 2H H-4 (Allylic)

1.26 m 16H H-5 to H-12

0.88 t 3H H-13 (Methyl)

¹³C NMR Data for (E)-2-Tridecenal (CDCl₃)
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Chemical Shift (δ, ppm) Assignment

194.2 C-1 (Carbonyl)

159.8 C-3

134.1 C-2

32.8 C-4

29.5-29.2 C-5 to C-11

22.7 C-12

14.1 C-13

Infrared (IR) Spectroscopy Data for (E)-2-Tridecenal
Wavenumber (cm⁻¹) Intensity Assignment

2924, 2854 Strong C-H stretch (alkane)

2721 Medium C-H stretch (aldehyde)

1691 Strong
C=O stretch (conjugated

aldehyde)

1643 Medium C=C stretch

970 Strong =C-H bend (trans)

Mass Spectrometry (MS) Data for (E)-2-Tridecenal[1]
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m/z Relative Intensity

41 100

70 95

43 70

55 65

83 55

196 5

Key Spectroscopic Differences Between cis- and
trans-2-Tridecenal

¹H NMR: The most significant difference is the coupling constant (J) between the vinylic

protons (H-2 and H-3). For the cis isomer, this is expected to be in the range of 10-12 Hz,

while for the trans isomer, it is typically larger, around 15-18 Hz.

IR Spectroscopy: The out-of-plane C-H bending vibration is highly diagnostic. For the cis

isomer, a strong band is expected around 675-730 cm⁻¹, whereas the trans isomer shows a

strong band at a higher frequency, typically around 970 cm⁻¹.[1]

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a liquid sample like 2-

Tridecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully

dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

tuned and the magnetic field is shimmed to achieve homogeneity.
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Data Acquisition: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to

obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a larger number of scans is usually

required (128 or more) due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a small drop of the liquid onto the

surface of a salt plate (e.g., NaCl or KBr).[4] Place a second salt plate on top to create a thin

film of the liquid between the plates.[4]

Background Spectrum: Obtain a background spectrum of the empty spectrometer to account

for atmospheric and instrumental contributions.[5]

Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder

and acquire the IR spectrum.

Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance

versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[6] The

sample is vaporized under high vacuum.[7]

Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a

molecular ion (M⁺) and fragment ions.[8][9]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and

characterization of a chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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